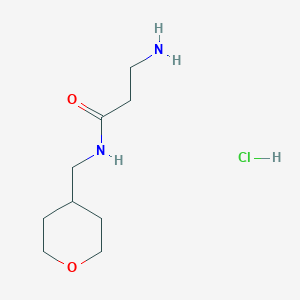
3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
説明
3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride (3-APMPA HCl) is a novel small molecule compound with a wide range of potential applications in scientific research. It is a derivative of the amino acid proline, and it is structurally similar to other proline derivatives such as proline-based amides, thioamides, and imidazolines. 3-APMPA HCl has been found to have a broad range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. Its unique structure makes it a promising candidate for further research into its potential applications in the biomedical field.
科学的研究の応用
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used in the synthesis of molecules designed to interact with specific protein targets within the body .
Bioconjugation
Due to the presence of an amino group, this compound can be used for bioconjugation. This involves attaching it to biomolecules for the purpose of labeling or modifying biological compounds, which is crucial in the study of biological processes and drug delivery systems .
Material Science
In material science, the compound’s ability to act as a building block for polymers or as a cross-linking agent can be explored. This could lead to the creation of new materials with unique properties, such as increased durability or enhanced conductivity .
Catalysis
The compound may find applications in catalysis, particularly in facilitating certain chemical reactions. Its structure could potentially stabilize transition states or act as a ligand in metal-catalyzed reactions, thereby increasing the efficiency of various industrial processes .
Molecular Recognition
The structural features of this compound make it suitable for molecular recognition studies. It could be used to design receptors or sensors that can detect specific molecules, which is valuable in environmental monitoring and diagnostics .
Chemical Synthesis
As a versatile chemical building block, this compound can be utilized in the synthesis of a wide range of organic molecules. Its reactivity with other chemical entities can lead to the formation of complex structures that are important in synthetic chemistry .
Enzyme Inhibition
Research into enzyme inhibition can benefit from the use of this compound. By modifying its structure, it could be tailored to inhibit specific enzymes, which is a common strategy in the development of drugs for treating various diseases .
Neuroscience Research
In neuroscience, the compound could be used to synthesize molecules that interact with neural receptors or enzymes. This can aid in the understanding of neurological pathways and the development of treatments for neurological disorders .
特性
IUPAC Name |
3-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c10-4-1-9(12)11-7-8-2-5-13-6-3-8;/h8H,1-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHPFOBEUWTWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)


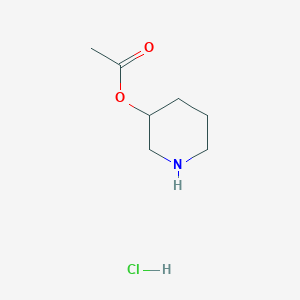
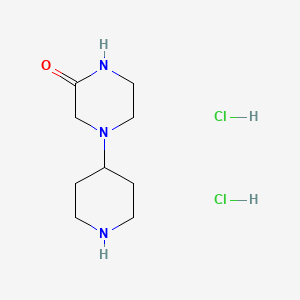
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
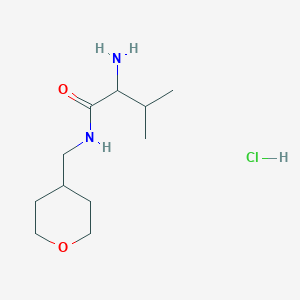
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
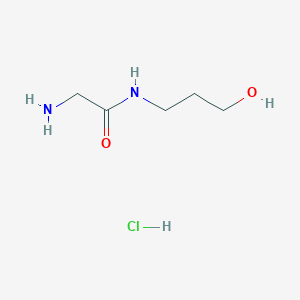
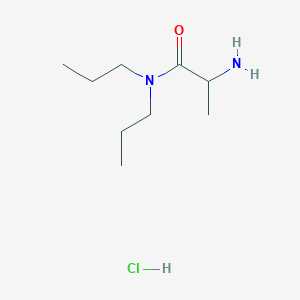
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)